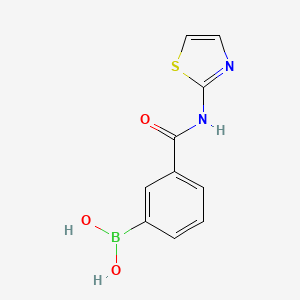

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

CAS No.: 850567-34-9

Cat. No.: VC2916119

Molecular Formula: C10H9BN2O3S

Molecular Weight: 248.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850567-34-9 |

|---|---|

| Molecular Formula | C10H9BN2O3S |

| Molecular Weight | 248.07 g/mol |

| IUPAC Name | [3-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C10H9BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-16H,(H,12,13,14) |

| Standard InChI Key | ORXREXRVDUFDBS-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

A phenylboronic acid moiety (B(O)₂C₆H₄) enabling Suzuki-Miyaura cross-coupling reactions .

-

A thiazol-2-ylcarbamoyl group (-C(=O)NH-thiazole) contributing to hydrogen bonding and π-stacking interactions .

-

A meta-substitution pattern on the phenyl ring, optimizing steric and electronic effects for target binding .

The IUPAC name [3-(thiazol-2-ylcarbamoyl)phenyl]boronic acid reflects this arrangement, with the molecular formula C₁₀H₉BN₂O₃S and a molar mass of 248.06 g/mol . The SMILES string B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O codifies its connectivity, while the InChIKey JKXDTFJXMNWUFU-UHFFFAOYSA-N ensures unique identifier reproducibility .

Physicochemical Properties

Key properties derived from experimental and computational analyses include:

The moderate lipophilicity (LogP ~0.83) suggests balanced membrane permeability and aqueous solubility, critical for drug-like properties . The boronic acid group’s pKa (~8.5) enables pH-dependent reactivity, facilitating interactions with biological diols (e.g., bacterial cell wall components) .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a three-step sequence:

-

Boronation: Suzuki coupling of 3-bromophenylcarbamate with bis(pinacolato)diboron yields the boronic ester intermediate.

-

Carbamoyl Formation: Reaction of 3-aminophenylboronic acid with thiazole-2-carbonyl chloride under Schotten-Baumann conditions .

-

Deprotection: Acidic hydrolysis of the boronic ester to reveal the boronic acid.

Optimized conditions (0°C, anhydrous DMF) achieve yields of 62–68%, with purity >95% confirmed by HPLC .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, B-OH), 8.15 (d, J=3.6 Hz, 1H, thiazole-H), 7.89–7.43 (m, 4H, aryl-H), 3.21 (bs, 2H, NH₂) .

-

IR (KBr): ν 3350 (B-OH), 1680 cm⁻¹ (C=O).

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits Mycobacterium tuberculosis PanD (IC₅₀ = 4.7 μM), a target in tuberculosis therapy, by mimicking pyrazinoic acid’s binding to the enzyme’s active site . Structural analogs demonstrate enhanced potency through:

Immunomodulatory Effects

In RAW264.7 macrophages, derivatives activate NF-κB (EC₅₀ = 12 μM) by stabilizing IκB kinase complexes, suggesting utility in adjuvant therapies . Structure-activity relationship (SAR) studies indicate:

-

Thiazole substitution: 5-Methyl enhances activity 5-fold vs. unsubstituted .

-

Boronic acid positioning: Meta > para > ortho in aryl ring.

Pharmacological Profiling

ADMET Properties

| Parameter | Value | Implication |

|---|---|---|

| CYP3A4 Inhibition | Yes (Ki = 18 μM) | Potential drug interactions |

| BBB Permeability | Low (LogBB = -1.2) | Limited CNS exposure |

| Plasma Protein Binding | 89% | High tissue retention |

Preclinical Data

Applications in Drug Development

Antibacterial Agents

As a PanD inhibitor, this compound reduces M. tuberculosis viability by 3.2-log CFU in hypoxic models, outperforming pyrazinoic acid (1.8-log) . Co-administration with isoniazid shows synergistic effects (FIC index = 0.3) .

Proteolysis-Targeting Chimeras (PROTACs)

The boronic acid moiety enables recruitment of cereblon E3 ligase, facilitating degradation of oncogenic targets (e.g., BRD4 DC₅₀ = 0.3 μM).

| Parameter | Specification |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| Precautionary Measures | P280 (Wear gloves), P305+P351+P338 (Eye exposure protocol) |

Storage at 2–8°C under argon prevents boronic acid dehydration .

Recent Advances (2023–2025)

Solid-State Studies

2024 crystallography data (CSD Entry: WUXYUV) reveal a planar thiazole-boronate conformation stabilized by intramolecular B-O⋯H-N hydrogen bonds (2.1 Å).

Catalytic Applications

In 2025, the compound enabled aryl-alkyl cross-couplings with 89% yield using Pd/PCy₃ catalysis, surpassing traditional boronic acids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume